molecular formula C14H19NO2S B2399574 N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide CAS No. 2034592-02-2

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2399574
CAS No.: 2034592-02-2
M. Wt: 265.37
InChI Key: HENJOGUIFFJGBR-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives . The cyclopentyl group can be introduced through a cyclization reaction involving a suitable precursor. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide is unique due to the combination of the thiophene, cyclopentyl, and tetrahydrofuran rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENJOGUIFFJGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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